molecular formula C17H14FN3OS2 B2957224 N-(3-fluorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864918-52-5

N-(3-fluorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2957224
CAS No.: 864918-52-5
M. Wt: 359.44
InChI Key: QWVPUOXLNSQRAL-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with an o-tolyl (ortho-methylphenyl) group at position 3 and a thioether-linked acetamide moiety at position 3. The acetamide nitrogen is further substituted with a 3-fluorophenyl group.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3OS2/c1-11-5-2-3-8-14(11)16-20-17(24-21-16)23-10-15(22)19-13-7-4-6-12(18)9-13/h2-9H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVPUOXLNSQRAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. This class is known for its diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The unique structure of this compound, which incorporates a thiadiazole moiety linked to both a fluorophenyl group and a thioacetamide group, suggests potential for various pharmacological applications.

Antimicrobial Activity

  • Mechanism of Action : Thiadiazole derivatives have been shown to exhibit significant antimicrobial properties. The presence of halogen substituents (like fluorine) on the phenyl ring often enhances antibacterial activity against Gram-positive bacteria. For instance, studies indicate that compounds with similar structures demonstrate noteworthy inhibition against Staphylococcus aureus and Escherichia coli .
  • Case Study : A review highlighted that several 1,3,4-thiadiazole derivatives demonstrated antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 42 μg/mL against various fungal strains such as Candida albicans and Aspergillus niger, outperforming standard drugs like fluconazole .

Anticancer Activity

  • Cytotoxic Effects : Research has shown that thiadiazole derivatives can inhibit cancer cell growth. For example, derivatives similar to this compound have been tested against human cancer cell lines such as K562 (chronic myelogenous leukemia). Compounds in this class displayed IC50 values indicating potent cytotoxicity .
  • Research Findings : In vitro studies have reported IC50 values as low as 0.20 μM for certain thiadiazole derivatives against leukemia cell lines, suggesting a strong potential for development as anticancer agents .

Anti-inflammatory Activity

Thiadiazole derivatives have also been evaluated for their anti-inflammatory effects. Some compounds have shown promising results in reducing edema in animal models by interacting with inflammatory mediators like COX and LOX .

Summary of Biological Activities

Activity TypeObserved EffectsKey Findings
AntimicrobialInhibition of bacterial and fungal growthMICs between 32-42 μg/mL
AnticancerCytotoxic effects on cancer cell linesIC50 values as low as 0.20 μM
Anti-inflammatoryReduction of edemaInteraction with COX and LOX

Scientific Research Applications

Antimicrobial Properties

The 1,3,4-thiadiazole moiety has been extensively studied for its antimicrobial properties. Compounds containing this structure have demonstrated potent activity against various bacterial and fungal strains.

  • Mechanism of Action : The antimicrobial efficacy is often attributed to the ability of thiadiazole derivatives to disrupt microbial cell wall synthesis or inhibit essential metabolic pathways. For instance, fluorinated derivatives have shown enhanced antibacterial activity against Gram-positive bacteria compared to their non-fluorinated counterparts .
  • Case Studies :
    • A study highlighted that derivatives of 2-amino-1,3,4-thiadiazole exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 25 μg/mL .
    • Another investigation reported that specific thiadiazole derivatives displayed antifungal activity against strains like Candida albicans and Aspergillus niger, with comparable efficacy to standard antifungal agents such as fluconazole .

Anticancer Activity

N-(3-fluorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has also been evaluated for its potential as an anticancer agent.

  • Cytotoxicity Studies : Research has shown that various thiadiazole derivatives can inhibit the growth of cancer cell lines such as HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer). For example, one compound exhibited IC50 values of 0.28 μg/mL against MCF-7 cells, indicating potent cytotoxicity .
  • Structure-Activity Relationship (SAR) : The presence of specific substituents on the thiadiazole ring significantly influences the anticancer activity. For instance, compounds with halogen substitutions tend to exhibit enhanced potency due to increased lipophilicity and improved interaction with cellular targets .

Synthesis and Derivatives

The synthesis of this compound involves various chemical reactions that allow for the introduction of different substituents to optimize biological activity.

  • Synthetic Routes : Common methods include the reaction of thiadiazole derivatives with acetamides under controlled conditions to yield the target compound. The process typically involves using solvents like dimethylformamide (DMF) and monitoring reactions via thin-layer chromatography (TLC) .

Comparison with Similar Compounds

Substituent Effects on Thiadiazole Derivatives

The target compound shares structural motifs with several analogs (Table 1):

Compound Name Key Substituents Synthesis Yield Key Features
N-(3-fluorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (Target) 3-fluorophenyl, o-tolyl Not reported Combines fluorine (electron-withdrawing) and ortho-methyl (steric bulk)
N-(4-methoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide () 4-methoxyphenyl, o-tolyl Not reported Methoxy group (electron-donating) may enhance solubility vs. fluorine
N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide () p-tolylamino, phenylpropanamide Not reported p-Tolyl group lacks steric hindrance; amide chain may alter binding kinetics
N-(4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide () 4-fluorophenyl, acetyl Not reported Fluorine at para position; acetyl group introduces polarity
Compound 18c () 3-fluorophenyl, tetrahydro-2H-pyran-2-yl 15% Lower yield highlights synthetic challenges with fluorinated analogs

Key Observations :

  • Fluorine Position: The meta-fluorine in the target compound contrasts with the para-fluorine in ’s analog.
  • Ortho-Methyl (o-tolyl) : Introduces steric bulk, which could hinder binding to flat enzymatic pockets compared to unsubstituted phenyl groups (e.g., in ) .
  • Synthesis Challenges : Fluorinated derivatives like compound 18c () exhibit lower yields (15%), suggesting fluorination steps may complicate synthesis .

Thioether and Acetamide Linkages

The thioether bridge and acetamide group are critical for molecular interactions:

  • Thioether Stability : Thioether linkages (common in ) enhance metabolic stability compared to ethers but may reduce solubility .

Electronic and Lipophilic Properties

  • 3-Fluorophenyl vs. 4-Methoxyphenyl : Fluorine’s electronegativity increases lipophilicity (logP ~2.5 estimated) compared to methoxy’s polar nature (logP ~1.8), affecting bioavailability .

Intermolecular Interactions

  • Enzyme Binding: Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate () demonstrated superior intermolecular interaction energy, suggesting that thiadiazole-thioether motifs are critical for target engagement. The target compound’s fluorine and o-tolyl groups may modulate these interactions .

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